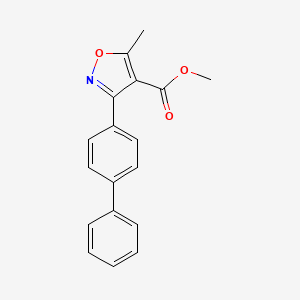
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the bond between the cyclohexane ring and the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Vergleich Mit ähnlichen Verbindungen
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic Acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
Pyrazole: Lacks the cyclohexane ring, which may limit its applications in certain fields.
1-Phenyl-1-cyclohexanecarboxylic Acid: Contains a phenyl group instead of a pyrazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-9(14)10(5-2-1-3-6-10)12-8-4-7-11-12/h4,7-8H,1-3,5-6H2,(H,13,14) |
InChI-Schlüssel |
KXYAJPVQPLISSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)

![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)





![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)



